Methyl 2-azidosulfonylbenzoate

Description

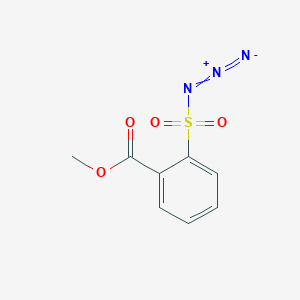

Methyl 2-azidosulfonylbenzoate is a specialized organic compound characterized by a benzoate ester backbone functionalized with an azidosulfonyl (-SO₂N₃) group at the 2-position.

Properties

IUPAC Name |

methyl 2-azidosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S/c1-15-8(12)6-4-2-3-5-7(6)16(13,14)11-10-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCHSFDDSZQGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648785 | |

| Record name | 3-[2-(Methoxycarbonyl)benzene-1-sulfonyl]triaza-1,2-dien-2-ium-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-01-3 | |

| Record name | 3-[2-(Methoxycarbonyl)benzene-1-sulfonyl]triaza-1,2-dien-2-ium-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azidosulfonylbenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-sulfobenzoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the sulfonyl group with the azide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous-flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azidosulfonylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Substitution: Formation of azido-substituted compounds.

Reduction: Formation of amine-substituted compounds.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Methyl 2-azidosulfonylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and polymers.

Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-azidosulfonylbenzoate primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various functionalized products. These reactions often involve the formation of intermediates such as nitrenes or triazoles, which can further react to yield the final products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-azidosulfonylbenzoate shares a benzoate ester core with compounds like metsulfuron-methyl and ethametsulfuron-methyl (pesticides listed in ). However, key differences include:

- Azidosulfonyl vs. Sulfonylurea Groups : The azide (-N₃) in this compound contrasts with the urea-linked triazine rings in pesticidal analogs. This difference confers distinct reactivity: azides enable rapid cycloaddition reactions, while sulfonylureas inhibit acetolactate synthase in plants .

- Substituent Position : The 2-position substitution on the benzoate ring is shared with pesticidal compounds, but steric and electronic effects vary due to the azide group’s polarity and bulk.

Physical and Chemical Properties

While explicit data for this compound is absent in the evidence, inferences can be drawn from related methyl esters:

- Solubility : Compared to methyl salicylate (a simple benzoate ester with a hydroxyl group, Table 3 in ), this compound likely has lower water solubility due to the hydrophobic azidosulfonyl group.

- Thermal Stability : The azide group may reduce thermal stability relative to sandaracopimaric acid methyl ester (), which lacks reactive functional groups.

Research Findings and Limitations

- Synthetic Challenges : The azide group in this compound necessitates careful handling due to explosion risks, unlike the safer sulfonylurea pesticides .

- Performance in Reactions: While methyl esters generally enhance volatility (as noted in ’s methyl ester properties), the azidosulfonyl group may limit gas-phase applications due to decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.